Cas no 24228-17-9 (3-Phenyl-5-chloro-2-pyridone)

3-Phenyl-5-chloro-2-pyridone is a heterocyclic compound featuring a pyridone core substituted with a phenyl group at the 3-position and a chlorine atom at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro substituent enhances electrophilic properties, facilitating further functionalization, while the phenyl group contributes to steric and electronic modulation. Its stability under standard conditions ensures reliable handling and storage. The compound is particularly useful in the development of bioactive molecules, offering versatility in cross-coupling and nucleophilic substitution reactions. High purity grades are available to meet rigorous research and industrial requirements.
3-Phenyl-5-chloro-2-pyridone structure
3-Phenyl-5-chloro-2-pyridone structure
Product Name:3-Phenyl-5-chloro-2-pyridone
CAS No:24228-17-9
MF:C11H8ClNO
MW:205.640321731567
CID:2114986
Update Time:2025-10-12

3-Phenyl-5-chloro-2-pyridone Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-phenyl-2(1H)-Pyridinone
    • 3-phenyl-5-chloro-2-pyridone
    • 5-Chloro-2-hydroxy-3-phenylpyridine
    • 5-Chloro-3-phenylpyridin-2(1H)-one
    • 3-Phenyl-5-chloropyridine-2(1H)-one
    • 3-Phenyl-5-chloro-2-pyridone
    • Inchi: 1S/C11H8ClNO/c12-9-6-10(11(14)13-7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
    • InChI Key: ANKOMKSSHMCFGZ-UHFFFAOYSA-N
    • SMILES: ClC1=CNC(C(=C1)C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 300
  • Topological Polar Surface Area: 29.1

3-Phenyl-5-chloro-2-pyridone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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$680.00 2023-09-02
Alichem
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Additional information on 3-Phenyl-5-chloro-2-pyridone

Introduction to 3-Phenyl-5-chloro-2-pyridone (CAS No. 24228-17-9)

3-Phenyl-5-chloro-2-pyridone, identified by the Chemical Abstracts Service Number (CAS No.) 24228-17-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridone class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of both phenyl and chloro substituents in its molecular framework endows it with unique chemical properties that make it a valuable scaffold for synthesizing novel therapeutic agents.

The molecular structure of 3-Phenyl-5-chloro-2-pyridone consists of a pyridone ring system substituted with a phenyl group at the 3-position and a chlorine atom at the 5-position. This arrangement not only contributes to its distinct electronic and steric characteristics but also opens up diverse possibilities for further functionalization. The pyridone core is particularly interesting due to its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for developing small-molecule inhibitors.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-Phenyl-5-chloro-2-pyridone and its derivatives. Research has demonstrated that modifications to this core structure can lead to compounds with enhanced binding affinity and selectivity for various biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 3-Phenyl-5-chloro-2-pyridone is its versatility as a building block in medicinal chemistry. The chlorine atom at the 5-position provides a reactive site for further chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing chemists to tailor the molecule's properties to specific therapeutic needs. Additionally, the phenyl group can be modified through various strategies, including halogenation, alkylation, or aryllation, to enhance pharmacological activity.

Recent advancements in computational chemistry have also contributed to the exploration of 3-Phenyl-5-chloro-2-pyridone's potential. Molecular modeling studies have helped researchers predict how different substituents might influence the compound's interactions with biological targets. These insights have guided the design of more potent and selective analogs, accelerating the drug discovery process.

The synthesis of 3-Phenyl-5-chloro-2-pyridone typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by chlorination and phenylation steps. The efficiency and scalability of these synthetic pathways are crucial for large-scale production, which is essential for preclinical and clinical studies.

In addition to its pharmaceutical applications, 3-Phenyl-5-chloro-2-pyridone has shown promise in other areas of research, such as materials science and agrochemicals. Its unique structural features make it a suitable candidate for developing novel materials with specific functionalities or for creating bioactive compounds that can interact with biological systems.

The growing body of research on 3-Phenyl-5-chloro-2-pyridone underscores its importance as a versatile chemical entity with broad applications. As our understanding of its pharmacological properties continues to expand, it is likely that this compound will play an increasingly significant role in the development of new drugs and functional materials.

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